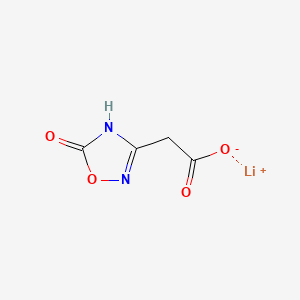![molecular formula C19H24N4O4 B13484148 2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting with the preparation of the piperidine and isoindole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar core structure but differs in the substitution pattern
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3-dione: Lacks the propylamino group, resulting in different chemical and biological properties
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-({3-[(propan-2-yl)amino]propyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C19H24N4O4 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(propan-2-ylamino)propylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-11(2)20-8-3-9-21-12-4-5-13-14(10-12)19(27)23(18(13)26)15-6-7-16(24)22-17(15)25/h4-5,10-11,15,20-21H,3,6-9H2,1-2H3,(H,22,24,25) |
Clé InChI |
HRCWHEMZDYQRAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}acetate](/img/structure/B13484070.png)
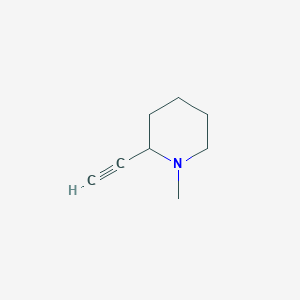
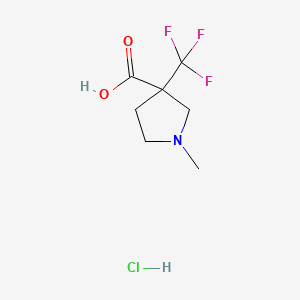
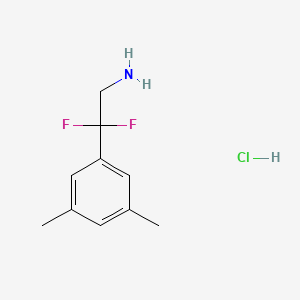


![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)



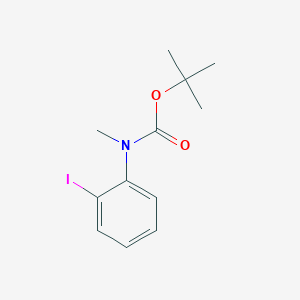
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)

